molecular formula C17H27NO2 B13678106 Ethyl 2-amino-5-octylbenzoate

Ethyl 2-amino-5-octylbenzoate

Cat. No.: B13678106
M. Wt: 277.4 g/mol
InChI Key: RLYYPTGJOMEULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-octylbenzoate is an organic compound with the molecular formula C17H27NO2 It is a benzoate derivative, characterized by the presence of an ethyl ester group, an amino group, and an octyl chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-octylbenzoate typically involves multiple steps, including alkylation, esterification, and amination One common synthetic route starts with the alkylation of a benzoic acid derivative to introduce the octyl group

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-octylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 2-amino-5-octylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-octylbenzoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino group can interact with various molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the amino and octyl groups, making it less versatile in biological applications.

    2-Amino-5-octylbenzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 2-amino-5-methylbenzoate: Contains a shorter alkyl chain, which may influence its interaction with biological membranes.

Uniqueness

Ethyl 2-amino-5-octylbenzoate is unique due to its combination of an ethyl ester, an amino group, and a long octyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

ethyl 2-amino-5-octylbenzoate

InChI

InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-10-14-11-12-16(18)15(13-14)17(19)20-4-2/h11-13H,3-10,18H2,1-2H3

InChI Key

RLYYPTGJOMEULH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)N)C(=O)OCC

Origin of Product

United States

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